![molecular formula C22H26FN5O2 B10782051 3-(5-dipropylaminomethyl-oxazol-2-yl)-8-fluoro-5-methyl-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one](/img/structure/B10782051.png)
3-(5-dipropylaminomethyl-oxazol-2-yl)-8-fluoro-5-methyl-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RO-48-8684 is a water-soluble benzodiazepine derivative developed by Hoffman-LaRoche in the 1990s. It was designed as an improved replacement for midazolam, a commonly used sedative and anxiolytic. despite its promising pharmacokinetic profile, RO-48-8684 did not demonstrate significant advantages over midazolam and was not introduced into clinical practice .
Preparation Methods
The synthesis of RO-48-8684 involves several steps, starting from the appropriate benzodiazepine precursor. The synthetic route typically includes:
Formation of the oxazole ring: This is achieved through a cyclization reaction involving a suitable precursor.
Introduction of the fluorine atom: This step involves the selective fluorination of the aromatic ring.
Formation of the imidazobenzodiazepine core: This is accomplished through a series of condensation and cyclization reactions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
RO-48-8684 undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur at the nitrogen atoms in the benzodiazepine ring, leading to the formation of N-oxides.
Reduction: The carbonyl group in the benzodiazepine ring can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
RO-48-8684 has been studied extensively for its pharmacokinetic and pharmacodynamic properties. Some of its scientific research applications include:
Chemistry: Used as a model compound to study the synthesis and reactivity of benzodiazepine derivatives.
Biology: Investigated for its effects on the central nervous system, particularly its sedative and anxiolytic properties.
Medicine: Explored as a potential sedative and anxiolytic agent, although it was not introduced into clinical practice.
Industry: Potential applications in the development of new benzodiazepine derivatives with improved pharmacokinetic profiles.
Mechanism of Action
RO-48-8684 exerts its effects by acting as a full agonist at the benzodiazepine receptor, which is a subtype of the gamma-aminobutyric acid (GABA) receptor. By binding to this receptor, RO-48-8684 enhances the inhibitory effects of GABA, leading to sedation and anxiolysis. The molecular targets involved include the GABA receptor subunits, and the pathways affected include the GABAergic neurotransmission pathway .
Comparison with Similar Compounds
RO-48-8684 is similar to other benzodiazepine derivatives, such as midazolam and diazepam. it has a shorter duration of action compared to midazolam and a different pharmacokinetic profile. Some similar compounds include:
Midazolam: A commonly used sedative and anxiolytic with a longer duration of action.
Diazepam: Another widely used benzodiazepine with a different pharmacokinetic profile.
RO-48-6791: Another benzodiazepine derivative developed by Hoffman-LaRoche with similar properties to RO-48-8684.
RO-48-8684’s uniqueness lies in its water solubility and its specific pharmacokinetic properties, which were intended to provide an improved profile over midazolam.
Properties
Molecular Formula |
C22H26FN5O2 |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
3-[5-[(dipropylamino)methyl]-1,3-oxazol-2-yl]-8-fluoro-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C22H26FN5O2/c1-4-8-27(9-5-2)12-16-11-24-21(30-16)20-19-13-26(3)22(29)17-10-15(23)6-7-18(17)28(19)14-25-20/h6-7,10-11,14H,4-5,8-9,12-13H2,1-3H3 |
InChI Key |
YKKLHEHNUYCLQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CC1=CN=C(O1)C2=C3CN(C(=O)C4=C(N3C=N2)C=CC(=C4)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


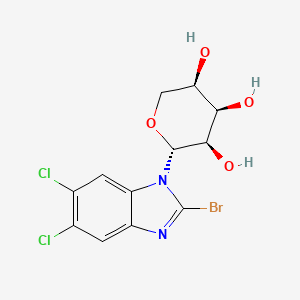
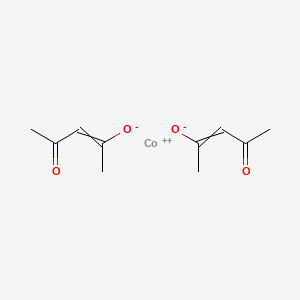
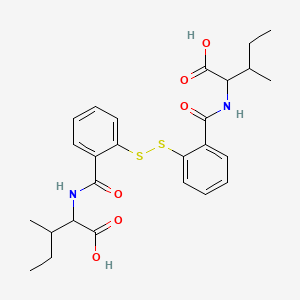
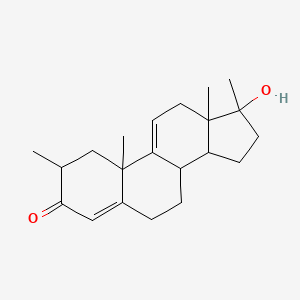
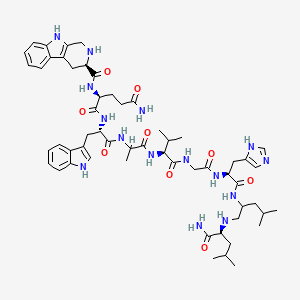
![(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl]-2,3-dihydro-1,4-benzothiazine-7-carbonyl]amino]hexanedioic acid](/img/structure/B10782002.png)
![2-[2-(1-benzylpiperidin-4-yl)ethyl]-9-methoxy-3H-pyrrolo[3,4-b]quinolin-1-one;(E)-but-2-enedioic acid](/img/structure/B10782012.png)

![[3,4,5-Tribenzoyloxy-6-[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxysulfonylcarbamoyloxy]oxan-2-yl]methyl benzoate](/img/structure/B10782026.png)
![[5,13-Dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl 2-aminoacetate;hydrochloride](/img/structure/B10782035.png)

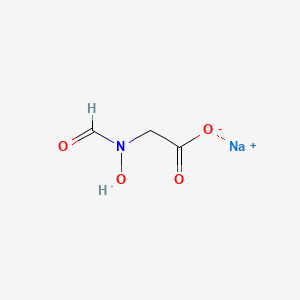
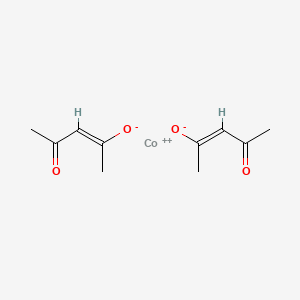
![[(2S)-2-[(2R,3S,4R)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] hexadecanoate](/img/structure/B10782060.png)
